molecular formula C8H7FO2 B1278194 3'-Fluoro-2'-hydroxyacetophenone CAS No. 699-92-3

3'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1278194
CAS RN: 699-92-3
M. Wt: 154.14 g/mol
InChI Key: WXTHZWWWCICGAN-UHFFFAOYSA-N
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Description

3'-Fluoro-2'-hydroxyacetophenone is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from the related research on hydroxyacetophenones and their fluorinated derivatives. These compounds are of interest due to their potential applications in organic chemistry, agrochemicals, pharmaceuticals, and as fluorescent sensors or fluorophores .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a two-step method for synthesizing xanthenone derivatives starts with the condensation of aryl aldehydes and fluororesorcinol, followed by oxidative cyclization . Another approach for synthesizing fluorinated compounds includes a chemoselective reaction for C–O bond formation by C(sp2)–F bond cleavage and concomitant N-trifluoroacylation of fluoroanilines . Additionally, the synthesis of 4-chloro-2-hydroxyacetophenone involves acetylation, methylation, and Fries rearrangement of 3-aminophenol, followed by deacetylation and diazotization . These methods could potentially be adapted for the synthesis of 3'-Fluoro-2'-hydroxyacetophenone by considering the specific functional groups and positions of the fluorine and hydroxyl substituents.

Molecular Structure Analysis

The molecular structure of 3'-Fluoro-2'-hydroxyacetophenone would consist of a benzene ring with a hydroxyl group and a fluorine atom at specific positions, which could influence the electronic properties and reactivity of the molecule. The presence of these substituents can be expected to affect the molecule's fluorescence properties, as seen in the case of the Schiff base derived from 2-hydroxyacetophenone, which acts as a fluorescent sensor .

Chemical Reactions Analysis

Fluorinated hydroxyacetophenones can participate in various chemical reactions. The fluorine atom can be involved in chemoselective ortho-C(sp2)–F bond hydroxylation , while the hydroxyl group can partake in condensation reactions to form Schiff bases, which exhibit fluorescence and can act as sensors . The reactivity of such compounds can be further modified by the presence of additional substituents, which can lead to a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Fluoro-2'-hydroxyacetophenone would likely include a solid state at room temperature, with specific melting and boiling points that could be determined experimentally. The compound's solubility in various solvents would depend on the polarity and hydrogen bonding capability of the hydroxyl group, as well as the electronegativity of the fluorine atom. The compound's fluorescence properties could be significant, as demonstrated by related compounds used as fluorescent sensors . The presence of the fluorine atom could also enhance the stability of the compound and affect its reactivity in chemical reactions .

Scientific Research Applications

Synthesis and Chemical Transformations

3'-Fluoro-2'-hydroxyacetophenone, a variant of acetophenone derivatives, is utilized in various chemical synthesis processes. For instance, Zhao Xiang-kui (2009) demonstrated the preparation of 5-Fluoro-2-hydroxyacetophenone from p-aminophenol, highlighting its utility in synthetic chemistry (Zhao Xiang-kui, 2009). Similarly, H. Alkhathlan (2003) showed the conversion of 2-hydroxyacetophenone hydrazones into various compounds, demonstrating the reactivity and application of this compound in the synthesis of complex molecules (Alkhathlan, 2003).

Biological and Medicinal Applications

The biological significance of acetophenone derivatives is evident in various studies. Moonen, Rietjens, and van Berkel (2001) investigated the biological Baeyer-Villiger oxidation of acetophenones, showing its relevance in biological systems and potential industrial applications (Moonen, Rietjens, & van Berkel, 2001). Abdellatif et al. (2015) synthesized novel 4′-fluoro-2′-hydroxychalcone derivatives, exploring their potential as anti-inflammatory and analgesic agents, highlighting the medicinal potential of these compounds (Abdellatif et al., 2015).

Fluorescent Sensing and Analytical Chemistry

Acetophenone derivatives are also used in fluorescent sensing. Das et al. (2017) developed a fluorescent sensor using a product derived from 2-hydroxyacetophenone for detecting aluminum and phosphate ions, indicating its applications in analytical chemistry (Das et al., 2017). Li et al. (2017) synthesized organic compounds based on 2′-hydroxyacetophenone derivatives, demonstrating their use in near-infrared emissive organic materials with potential applications in bioimaging and sensing (Li et al., 2017).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingesting or breathing its vapors or spray mist .

properties

IUPAC Name

1-(3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHZWWWCICGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444608
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2'-hydroxyacetophenone

CAS RN

699-92-3
Record name 1-(3-Fluoro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 699-92-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EN Givens, PB Venuto, LG Alexakos - Journal of Chemical and …, 1969 - ACS Publications
Preparation of substituted 2-hydroxyacetophenones and 2-ethylphenols is reported, along with their mass spectra and NMR data. 2-Hydroxyacetophenones were prepared by the Fries …
Number of citations: 5 pubs.acs.org
FC Chen, CT Chang, CY Chen, M Hung… - The Journal of Organic …, 1962 - ACS Publications
62.1; H, 4.8. By condensation with benzaldehyde or anisaldehyde, these compounds gave the halogenochalcones, from which 8-fluoroflavone,-flavanone,-flavonol, and 4'-methoxy com-…
Number of citations: 10 pubs.acs.org
A Chatterjee, N Adityachaudhury - The Journal of Organic …, 1962 - ACS Publications
An attempt by White2 to synthesize (±)-caly-cotomine (I), an isoquinoline alkaloid of Caly-cotome species (Fam. Leguminosae) from homo-veratrylamine and glycolic aldehyde, under “…
Number of citations: 16 pubs.acs.org
DA Vasselin, AD Westwell, CS Matthews… - Journal of medicinal …, 2006 - ACS Publications
… 7b was obtained from 3-fluoro-2-hydroxyacetophenone (6b) as a yellow solid (46%), mp 110−112 C; IR (KBr) 1640, 1614, 1587, 1557, 1518, 1494, 1441, 1363, 1272, 1219 cm -1 ; 1 H …
Number of citations: 106 pubs.acs.org

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